
4-Methyltetradec-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltetradec-3-en-2-ol is an organic compound with the molecular formula C15H30O It is a type of alcohol that features a double bond and a methyl group on its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyltetradec-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain the pure allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous reduction processes using hydrogen transfer from isopropyl alcohol over magnesium oxide. This method allows for large-scale production with high yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyltetradec-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Methyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt cell membranes and interfere with protein and DNA synthesis . The compound’s effects on cellular processes are being studied to understand its full range of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetradec-4-ene: Another compound with a similar structure but different positioning of the double bond and methyl group.
14-Bromo-2-methyltetradec-1-en-3-ol: A brominated derivative with potential biological activities.
Uniqueness
4-Methyltetradec-3-en-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a double bond and a hydroxyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
917882-96-3 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-14(2)13-15(3)16/h13,15-16H,4-12H2,1-3H3 |
Clé InChI |
RRSMCUDIPHKCKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=CC(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



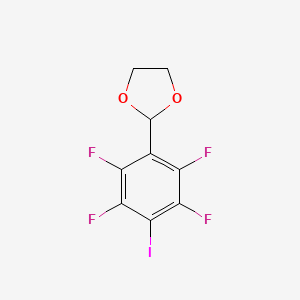
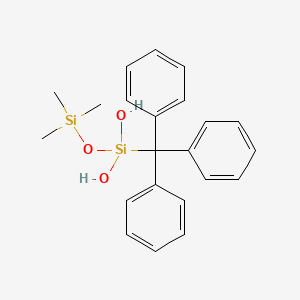
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
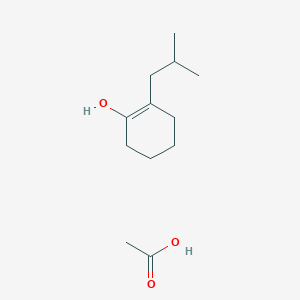

![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
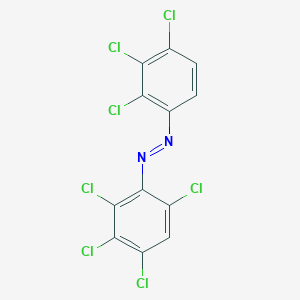
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
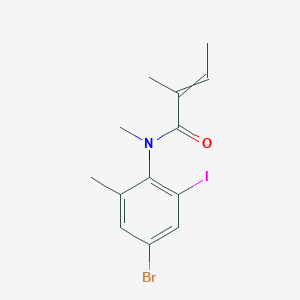
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
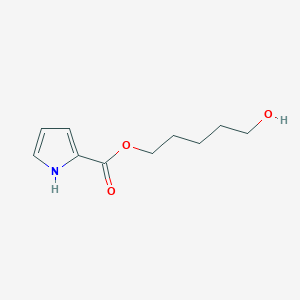
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
